molecular formula C38H41NO5 B8054773 CAY10599

CAY10599

Cat. No.: B8054773
M. Wt: 591.7 g/mol
InChI Key: JWJGBYOYIUOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10599 involves multiple steps, starting with the preparation of the biphenyl derivative. The synthetic route typically includes:

    Formation of the biphenyl derivative: This involves the coupling of a biphenyl compound with a suitable reagent to introduce the carbonyl group.

    Introduction of the quinoline moiety: The quinoline ring is synthesized and then coupled with the biphenyl derivative.

    Final coupling and esterification: The final step involves coupling the quinoline derivative with a propylphenoxy compound and esterifying the resulting product to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification systems .

Chemical Reactions Analysis

CAY10599 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups within the molecule.

    Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10599 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CAY10599 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include various enzymes and proteins that regulate these metabolic pathways. The activation of PPARγ by this compound results in improved insulin sensitivity and reduced inflammation, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

CAY10599 is similar to other PPARγ agonists such as rosiglitazone and pioglitazone. it is four times more potent than rosiglitazone at the PPARγ receptor, demonstrating an EC50 value of 0.05 micromolar. This high selectivity and potency make this compound a unique compound in its class. Similar compounds include:

This compound’s unique structure and high potency make it a valuable compound for research and potential therapeutic applications.

Biological Activity

CAY10599 is a synthetic compound recognized for its potent biological activity, primarily as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention in metabolic research and therapeutic applications due to its selective action and significant effects on various cellular pathways.

This compound is chemically designated as 4-[2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl]phenyl]thiazole-2-carboxylic acid, with a CAS number of 1143573-33-4. It exhibits a high degree of selectivity for PPARγ, with an effective concentration (EC50) of approximately 0.05 µM , making it significantly more potent than other well-known PPARγ agonists like rosiglitazone (EC50 ~0.2 µM) .

Upon binding to PPARγ, this compound initiates a cascade of downstream signaling events that enhance metabolic functions, particularly in glucose metabolism and lipid storage. This activation leads to increased insulin sensitivity and influences adipocyte differentiation . Additionally, studies have shown that this compound can induce apoptosis in specific cell lines, such as HL-60R, with an inhibitory concentration (IC50) of 30 nM , suggesting potential applications in cancer therapy .

Biological Effects

1. Metabolic Regulation:
this compound enhances liver progenitor cell differentiation into hepatocytes by modulating signaling pathways associated with YAP (Yes-associated protein). This modulation is crucial for liver regeneration and cellular responses to stress . The compound's ability to influence metabolic pathways positions it as a valuable tool in addressing conditions related to insulin resistance and obesity.

2. Apoptotic Activity:
The apoptotic effects observed in HL-60R cells indicate that this compound may have therapeutic potential in treating resistant cancer cell lines. Its mechanism involves the activation of PPARγ, which is known to play a role in regulating cell survival and apoptosis .

Comparative Analysis with Other Compounds

This compound's unique potency at PPARγ distinguishes it from other compounds targeting similar receptors. The following table summarizes the comparative potency and characteristics of several notable compounds:

Compound NamePPAR TargetPotency (EC50)Unique Features
This compoundPPARγ~0.05 µMHighly selective; promotes hepatocyte differentiation
RosiglitazonePPARγ~0.2 µMEstablished anti-diabetic agent
PioglitazonePPARγ~0.1 µMCommonly used for type 2 diabetes
GW7647PPARα~0.01 µMSelective for PPARα; involved in lipid metabolism
K-975PPARγ~0.5 µMDual agonist for both PPARα and PPARγ

This compound's distinct action on liver progenitor cells further emphasizes its potential therapeutic advantages, particularly in regenerative medicine contexts .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Liver Regeneration: Research indicates that this compound can promote the differentiation of liver progenitor cells into mature hepatocytes while suppressing YAP signaling pathways, which is critical for effective liver regeneration .
  • Cancer Therapeutics: Investigations into the apoptotic effects of this compound on HL-60R cells suggest that it may be beneficial in developing treatments for certain types of cancer resistant to conventional therapies .

Properties

IUPAC Name

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJGBYOYIUOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Chloro-4-nitrophenyl)thiourea
CAY10599
(2-Chloro-4-nitrophenyl)thiourea
CAY10599
(2-Chloro-4-nitrophenyl)thiourea
(2-Chloro-4-nitrophenyl)thiourea
CAY10599
(2-Chloro-4-nitrophenyl)thiourea
(2-Chloro-4-nitrophenyl)thiourea
CAY10599
(2-Chloro-4-nitrophenyl)thiourea
CAY10599
(2-Chloro-4-nitrophenyl)thiourea
CAY10599

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